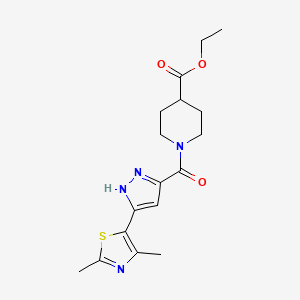

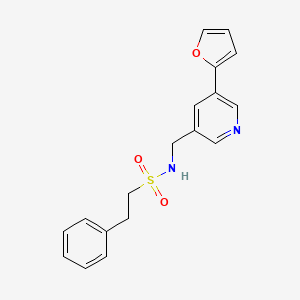

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is likely an organic compound that contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen), and a phenyl group (a functional group made up of six carbon atoms bonded in a hexagonal planar ring). The exact properties and characteristics would depend on the specific arrangement and bonding of these components .

Synthesis Analysis

Without specific information or context, it’s difficult to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would involve forming the appropriate carbon-nitrogen and carbon-oxygen bonds to create the furan and pyridine rings, followed by the attachment of the phenyl group. The exact methods and reagents used would depend on the desired synthetic route and the specific requirements of the reaction .Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, likely involves a furan ring and a pyridin ring connected by a methylene (-CH2-) bridge, with a phenylethanesulfonamide group also attached to the methylene bridge. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the sulfonamide group. The aromatic rings could potentially participate in electrophilic aromatic substitution reactions, while the sulfonamide group could be involved in various reactions depending on its specific structure and the reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, the presence of aromatic rings, and the overall size and shape of the molecule .Applications De Recherche Scientifique

Applications in Biomass Conversion and Chemical Synthesis

Biomass Conversion : Furan derivatives, like the ones derived from renewable biomass resources, are being explored as substitutes for petroleum-based building blocks in plastics and fine chemicals production. A process for the selective dehydration of fructose to hydroxymethylfurfural (HMF), a key furan derivative, was developed. This process operates at high fructose concentrations and achieves high yields, making it significant for industrial applications (Román‐Leshkov, Chheda, & Dumesic, 2006).

Synthesis of Furo[3,2-c]pyridinium Tosylates : The synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides has been explored. These compounds are important for the synthesis of various heterocyclic compounds, demonstrating the versatility of furan-derived compounds in chemical synthesis (Bencková & Krutošíková, 1999).

Application in Drug Development

- Antitumor Activity : A study on the synthesis and crystal structure of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a compound structurally similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide, demonstrated its potential in drug development. The study focused on the stereochemistry's impact on PI3Kα kinase and anticancer activity (Zhou et al., 2015).

Application in Energetic Materials

- High-Performance Energetic Materials : The design and synthesis of 3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives, which incorporate diverse N-O building blocks, were explored for potential applications as high-performance energetic materials. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties (Zhang & Shreeve, 2014).

Application in Corrosion Inhibition

- Corrosion Inhibition of Iron : A study on amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM) and 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)-2-phenylethanamine (BIFP), explored their effectiveness as inhibitors for N80 steel corrosion in HCl solution. The study provides insights into the application of furan derivatives in corrosion inhibition (Yadav, Sarkar, & Purkait, 2015).

Application in Chemical Resolution

- Chiral Resolution of 2-Alkanols : Research on the reaction of cyclopenta[b]furan derivatives with 2-alkanols highlighted their utility in achieving high-efficiency chiral resolution and determining the absolute configuration of 2-alkanols (Nemoto et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-24(22,10-8-15-5-2-1-3-6-15)20-13-16-11-17(14-19-12-16)18-7-4-9-23-18/h1-7,9,11-12,14,20H,8,10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWQEDZWYTWFPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2410733.png)

![1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2410737.png)

![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)

![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)

![3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410746.png)

![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2410752.png)